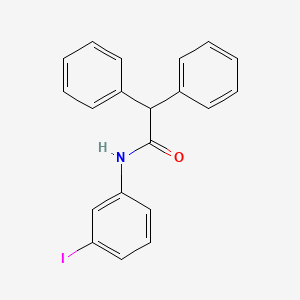

N-(3-iodophenyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(3-iodophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16INO/c21-17-12-7-13-18(14-17)22-20(23)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNLDSNKCJOLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-diphenyl-N-(3-iodophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical entity 2,2-diphenyl-N-(3-iodophenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. The guide details its IUPAC nomenclature, physicochemical properties, and outlines robust, field-proven methodologies for its synthesis and characterization. By integrating insights from analogous compounds and established synthetic protocols, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials. While specific biological activity for this exact molecule is not widely documented, the guide explores the potential applications based on the known pharmacophores it contains, namely the 2,2-diphenylacetamide and the 3-iodoaniline moieties.

Introduction and Nomenclature

2,2-diphenyl-N-(3-iodophenyl)acetamide is a secondary amide characterized by a diphenylacetyl group attached to the nitrogen atom of a 3-iodoaniline. The presence of an iodine atom on the phenyl ring makes this compound a versatile intermediate for further chemical modifications, particularly in cross-coupling reactions.[1] The 2,2-diphenylacetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2]

IUPAC Name: 2,2-diphenyl-N-(3-iodophenyl)acetamide

Chemical Structure

Caption: Chemical structure of 2,2-diphenyl-N-(3-iodophenyl)acetamide.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C20H16INO |

| Molecular Weight | 413.25 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| LogP | Estimated to be > 4, indicating high lipophilicity. |

Synthesis and Characterization

The synthesis of 2,2-diphenyl-N-(3-iodophenyl)acetamide can be achieved through several established methods for amide bond formation. The choice of method may depend on the scale of the synthesis, available starting materials, and desired purity.

Synthetic Pathways

Two primary and reliable synthetic strategies are presented: the Acyl Chloride Method and the Carbodiimide Coupling Method.

Caption: Overview of synthetic pathways to 2,2-diphenyl-N-(3-iodophenyl)acetamide.

Detailed Experimental Protocols

This method involves the conversion of diphenylacetic acid to its more reactive acyl chloride, followed by reaction with 3-iodoaniline.

Step 1: Synthesis of Diphenylacetyl Chloride

-

To a solution of diphenylacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield crude diphenylacetyl chloride, which is often used directly in the next step.

Step 2: Amidation

-

Dissolve 3-iodoaniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of diphenylacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

This one-pot procedure utilizes a coupling agent to facilitate the direct amidation of diphenylacetic acid with 3-iodoaniline. This method is often preferred for its milder conditions and reduced risk of side reactions.[3]

-

Dissolve diphenylacetic acid (1 equivalent), 3-iodoaniline (1 equivalent), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous aprotic solvent like DCM or DMF.

-

An additive such as 1-hydroxybenzotriazole (HOBt) (0.5-1.1 equivalents) can be included to suppress racemization and improve efficiency.[4]

-

Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Work up the reaction mixture by washing with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton of the diphenylacetyl group, multiplets in the aromatic region for the phenyl and iodophenyl protons, and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the methine carbon, and the aromatic carbons. The carbon attached to the iodine atom will have a distinct chemical shift.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches of the aromatic rings.[9]

3.3.3. Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (413.25 g/mol ). The fragmentation pattern would likely involve cleavage of the amide bond.

Potential Applications and Future Directions

The chemical structure of 2,2-diphenyl-N-(3-iodophenyl)acetamide suggests several potential areas of application, primarily in medicinal chemistry and materials science.

Medicinal Chemistry

The 2,2-diphenylacetamide scaffold is present in a number of compounds with diverse biological activities, including anticonvulsant, analgesic, and antimicrobial properties.[2][10] The introduction of an iodine atom on the phenyl ring offers a handle for further derivatization through cross-coupling reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.[1] This allows for the synthesis of a library of analogs with modified steric and electronic properties for structure-activity relationship (SAR) studies.

Furthermore, iodinated aromatic compounds are utilized in the development of radiolabeled imaging agents and therapeutics.[11] The presence of iodine in this molecule could facilitate its use as a precursor for the synthesis of such agents.

Materials Science

Aryl iodides are valuable precursors in the synthesis of conjugated polymers and other organic materials with interesting electronic and photophysical properties.[1] The reactivity of the C-I bond can be exploited to incorporate this molecular fragment into larger polymeric structures.

Safety and Handling

As with all chemicals, 2,2-diphenyl-N-(3-iodophenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance.

Conclusion

This technical guide has provided a comprehensive overview of 2,2-diphenyl-N-(3-iodophenyl)acetamide, from its nomenclature and predicted properties to detailed synthetic protocols and potential applications. While specific experimental data for this molecule is limited, the information presented, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers interested in its synthesis and exploration. The versatile chemical nature of this compound, particularly the presence of the reactive iodine atom, makes it a valuable building block for the development of new molecules in the fields of drug discovery and materials science.

References

- BenchChem. (2025). Iodobenzene: A Comprehensive Guide to Phenyl Iodide in Modern Chemistry. BenchChem.

- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. BenchChem.

- Guidechem. (n.d.). 519-87-9 N,N-DIPHENYLACETAMIDE C14H13NO, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

- Khan, I., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151624.

- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis.

- PubChem. (n.d.). N,2-Diphenylacetamide.

- ResearchGate. (n.d.). Important iodinated phenolic compounds.

- ResearchGate. (n.d.). 1H NMR spectra of 1, 2 (0.02 M in DMSO-d 6 ), and 3 (0.04 M in DMSO-d 6 ).

- PubChem. (n.d.). N,N-Diphenylacetamide.

- ChemicalBook. (n.d.). N,N-DIPHENYLACETAMIDE(519-87-9) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). N,N-DIPHENYLACETAMIDE(519-87-9) 1H NMR spectrum. ChemicalBook.

- PubChem. (n.d.). 2,2-Diphenylacetamide.

- Wardell, J. L., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B: Structural Science, 62(5), 931-943.

- MDPI. (2023, April 4). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI.

- Wardell, J. L., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. PubMed.

- Fersing, C., et al. (2019).

- NIST. (n.d.). Acetamide, N,N-diphenyl-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-Phenylacetamide(103-81-1) 13C NMR spectrum. ChemicalBook.

- Kumar, A., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 47-51.

- Tenova Pharma. (n.d.). N-{2-[(2,2,2-d3)acetyl]phenyl}acetamide. Tenova Pharma.

- Pharmaffiliates. (n.d.). 10120-30-6 | Product Name : 2,2-Diphenyl-N-(2-(piperidin-1-yl)ethyl)acetamide.

- Benchchem. (2025).

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Rasayan Journal of Chemistry.

- ResearchGate. (n.d.). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2).

- Miyazaki, M., et al. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical Chemistry Chemical Physics, 11(30), 6098-6106.

- ChemDiv. (n.d.). Compound N-(2-methylquinolin-8-yl)-2,2-diphenylacetamide. ChemDiv.

- PubChemLite. (n.d.). N-(3-iodophenyl)oxetan-3-amine (C9H10INO). PubChemLite.

- Santa Cruz Biotechnology. (n.d.). 2,2-Diphenylacetamide. Santa Cruz Biotechnology.

- Google Patents. (n.d.). US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.

- Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses.

- BLDpharm. (n.d.). 2038564-62-2|2-Phenyl-N-(piperidin-3-yl)acetamide hydrochloride. BLDpharm.

- MDPI. (2021, November 14).

- Royal Society of Chemistry. (n.d.).

- Benchchem. (2025). N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide. Benchchem.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Cheméo.4)*. Cheméo.

Sources

- 1. site-forge.co.uk [site-forge.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]

- 5. rsc.org [rsc.org]

- 6. N,N-DIPHENYLACETAMIDE(519-87-9) 1H NMR spectrum [chemicalbook.com]

- 7. N,N-DIPHENYLACETAMIDE(519-87-9) 13C NMR [m.chemicalbook.com]

- 8. 2,2-Diphenylacetamide | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetamide, N,N-diphenyl- [webbook.nist.gov]

- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of 2,2-Diphenylacetyl Chloride and its Application in Amide Coupling

Introduction: The Significance of the Diphenylacetamide Scaffold in Modern Drug Discovery

The 2,2-diphenylacetamide moiety is a privileged structural motif frequently encountered in the development of novel therapeutic agents. Its presence within a molecule can confer a unique combination of steric bulk, lipophilicity, and conformational rigidity, which are critical determinants of pharmacological activity. Derivatives of this core structure have been investigated for a wide range of biological activities, including as anticonvulsants, analgesics, and antimicrobial agents.[1][2][3] The ability to efficiently synthesize a diverse library of N-substituted 2,2-diphenylacetamides is, therefore, of paramount importance to researchers in medicinal chemistry and drug development.

The most direct and versatile route to these valuable compounds is through the amide coupling of 2,2-diphenylacetyl chloride with a primary or secondary amine. This application note provides a comprehensive guide for the reliable preparation of 2,2-diphenylacetyl chloride from its corresponding carboxylic acid and a detailed protocol for its subsequent use in a representative amide coupling reaction.

Theoretical Framework: A Tale of Two Reactions

The overall synthetic strategy is a two-step process, each with its own well-established mechanistic underpinnings. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Part 1: The Conversion of a Carboxylic Acid to an Acyl Chloride

The transformation of a carboxylic acid to a more reactive acyl chloride is a cornerstone of organic synthesis. Thionyl chloride (SOCl₂) is a particularly effective reagent for this purpose as the byproducts of the reaction are gaseous (SO₂ and HCl), which drives the reaction to completion.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[5]

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate.[6]

-

Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[7]

-

Collapse of the Tetrahedral Intermediate: The resulting tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide and a chloride ion, to yield the final acyl chloride.[6]

Part 2: The Schotten-Baumann Amide Coupling

The reaction of an acyl chloride with an amine to form an amide is a classic and highly efficient transformation. The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct, are frequently employed.[8][9] This prevents the protonation of the amine nucleophile, which would otherwise render it unreactive.[10]

The mechanism is a nucleophilic acyl substitution:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[10]

-

Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: The added base removes the proton from the nitrogen atom, yielding the neutral amide and the hydrochloride salt of the base.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of 2,2-diphenylacetic acid, its conversion to 2,2-diphenylacetyl chloride, and a subsequent amide coupling reaction.

Protocol 1: Synthesis of the Starting Material, 2,2-Diphenylacetic Acid

While 2,2-diphenylacetic acid is commercially available, this protocol, adapted from Organic Syntheses, provides a reliable method for its preparation from benzilic acid.[11]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Benzilic Acid | ≥98% | Standard Chemical Supplier |

| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier |

| Red Phosphorus | Standard Chemical Supplier | |

| Iodine | Standard Chemical Supplier | |

| Sodium Bisulfite | Standard Chemical Supplier | |

| Deionized Water | ||

| 1 L Round-Bottom Flask | ||

| Reflux Condenser | ||

| Filtration Apparatus |

Procedure:

-

To a 1 L round-bottomed flask, add 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.

-

Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

-

Add 5 mL of water and 100 g (0.44 mol) of benzilic acid to the flask.

-

Attach a reflux condenser and heat the mixture to a continuous boil for a minimum of 2.5 hours.

-

After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.

-

Slowly pour the hot filtrate into a well-stirred, cold solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the product.

-

Filter the resulting white to slightly yellow solid with suction, wash thoroughly with cold water, and allow to air dry.

-

The expected yield is 88–90 g (94–97% of the theoretical amount) with a melting point of 141–144 °C. Recrystallization from 50% ethanol can be performed for further purification.[11]

Protocol 2: Preparation of 2,2-Diphenylacetyl Chloride

This protocol details the conversion of 2,2-diphenylacetic acid to the corresponding acyl chloride using thionyl chloride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,2-Diphenylacetic Acid | ≥98% | Prepared as in Protocol 1 or Commercial |

| Thionyl Chloride (SOCl₂) | ≥99% | Standard Chemical Supplier |

| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Standard Chemical Supplier |

| N,N-Dimethylformamide (DMF) | Catalytic amount | Standard Chemical Supplier |

| 250 mL Round-Bottom Flask | ||

| Reflux Condenser with Gas Outlet | ||

| Magnetic Stirrer and Stir Bar | ||

| Rotary Evaporator |

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Addition: To the flask, add 2,2-diphenylacetic acid (10.6 g, 50 mmol) and anhydrous dichloromethane (100 mL).

-

Stir the suspension and add thionyl chloride (5.5 mL, 75 mmol, 1.5 equivalents) dropwise at room temperature.

-

Add one drop of N,N-dimethylformamide (DMF) as a catalyst.[6][12]

-

Reaction: Gently heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap on the vacuum line to capture any residual acidic gases.

-

The resulting crude 2,2-diphenylacetyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification. For long-term storage, distillation under high vacuum is recommended.

Protocol 3: Amide Coupling - Synthesis of N-Benzyl-2,2-diphenylacetamide

This protocol describes a representative amide coupling using the Schotten-Baumann conditions.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,2-Diphenylacetyl Chloride | Prepared as in Protocol 2 | |

| Benzylamine | ≥99% | Standard Chemical Supplier |

| Triethylamine (TEA) | ≥99% | Standard Chemical Supplier |

| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Standard Chemical Supplier |

| 1 M Hydrochloric Acid (HCl) | ||

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ||

| Brine (Saturated NaCl Solution) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | ||

| 250 mL Round-Bottom Flask | ||

| Magnetic Stirrer and Stir Bar | ||

| Separatory Funnel | ||

| Rotary Evaporator |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (5.35 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the crude 2,2-diphenylacetyl chloride (approximately 50 mmol) in 20 mL of anhydrous dichloromethane dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-benzyl-2,2-diphenylacetamide.

Visualization of the Synthetic Workflow

Caption: A simplified workflow for the synthesis of N-benzyl-2,2-diphenylacetamide.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Spectroscopic Data |

| 2,2-Diphenylacetyl Chloride | C₁₄H₁₁ClO | 230.69 | Pale yellow oil or low-melting solid | IR (cm⁻¹): ~1790 (C=O, acyl chloride) ¹H NMR (CDCl₃, δ): ~5.3 (s, 1H), 7.2-7.5 (m, 10H)[13] |

| N-Benzyl-2,2-diphenylacetamide | C₂₁H₁₉NO | 301.39 | White solid | IR (cm⁻¹): ~3300 (N-H), ~1640 (C=O, amide) ¹H NMR (CDCl₃, δ): ~4.4 (d, 2H), ~5.0 (s, 1H), ~6.5 (br s, 1H), 7.1-7.4 (m, 15H) |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no yield of acyl chloride | Incomplete reaction. | - Ensure the use of a slight excess of thionyl chloride. - Add a catalytic amount of DMF to accelerate the reaction.[6][12] - Increase the reflux time. |

| Hydrolysis of thionyl chloride or the acyl chloride product. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Low yield of amide | The amine is protonated by HCl byproduct. | - Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used.[10] |

| Steric hindrance. | - For sterically hindered amines or acyl chlorides, longer reaction times or gentle heating may be required. | |

| Presence of starting carboxylic acid in the final amide product | Incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride. | - Ensure the acyl chloride formation goes to completion. - During workup, a wash with a dilute base (e.g., saturated NaHCO₃) will remove any unreacted carboxylic acid. |

| Formation of symmetrical anhydride byproduct | Reaction of the acyl chloride with unreacted carboxylic acid. | - Use a slight excess of the chlorinating agent. - Ensure the carboxylic acid is fully consumed before proceeding to the next step. |

Conclusion

The protocols detailed in this application note provide a robust and reliable pathway for the synthesis of 2,2-diphenylacetyl chloride and its subsequent conversion to N-substituted amides. A solid understanding of the underlying reaction mechanisms, coupled with careful execution of the experimental procedures, will enable researchers to efficiently access a wide array of diphenylacetamide derivatives for applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74637, 2,2-Diphenylacetyl chloride. PubChem. Retrieved from [Link]

-

Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]

-

ReactionFlash. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. ReactionFlash. Retrieved from [Link]

-

ReactionWeb.io. (2025). Carboxylic Acid + SOCl2. ReactionWeb.io. Retrieved from [Link]

-

Reis, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

-

Chemrevise. (2018). Acyl Chlorides and Acid Anhydrides. Chemrevise. Retrieved from [Link]

-

Filo. (2025). Mechanism of schotten boumann reaction with step by step. Filo. Retrieved from [Link]

-

American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library. Retrieved from [Link]

-

Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Google Patents.

-

Organic Syntheses. (n.d.). Diphenylacetic acid. Organic Syntheses. Retrieved from [Link]

-

Singh, G., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Anc Sci Life, 31(3-4), 143–147. Retrieved from [Link]

-

Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. J Med Chem, 39(9), 1907-16. Retrieved from [Link]

-

Kumar, R., Kumar, S., & Khan, M. A. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 123-128. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. orgosolver.com [orgosolver.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. Mechanism of schotten boumann reaction with step by step | Filo [askfilo.com]

- 11. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]

- 12. reactionweb.io [reactionweb.io]

- 13. Lab Reporter [fishersci.se]

Application Notes & Protocols: High-Specific-Activity Radiolabeling of N-(3-iodophenyl)-2,2-diphenylacetamide with Iodine-125

Abstract

This document provides a comprehensive technical guide for the radiolabeling of N-(3-iodophenyl)-2,2-diphenylacetamide with Iodine-125 ([¹²⁵I]I-DPA). Iodine-125 is a preferred radionuclide for preclinical research, including biodistribution, pharmacokinetic studies, and in vitro binding assays, owing to its manageable half-life (approximately 60 days) and easily detectable gamma emissions.[1][2] This guide details two robust methodologies for introducing ¹²⁵I into the molecular scaffold: a Sandmeyer-type reaction from an amine precursor and a radio-iododestannylation reaction from an organotin precursor. We provide detailed, step-by-step protocols, purification strategies, and essential quality control procedures to ensure the production of a high-purity, high-specific-activity radiotracer suitable for rigorous scientific investigation.

Introduction and Rationale

N-phenylacetamide derivatives represent a versatile class of compounds with a wide range of biological activities.[3] The specific compound, this compound, serves as a valuable scaffold for developing targeted molecular probes. Radiolabeling this molecule with Iodine-125 allows for sensitive, non-invasive tracking in biological systems.[2][4] The selection of an appropriate radiolabeling strategy is critical and is dictated by factors such as desired specific activity, precursor availability, and the chemical stability of the target molecule.

This guide is designed for researchers in radiopharmaceutical chemistry and drug development. It explains the causality behind experimental choices, providing not just a protocol, but a framework for understanding and troubleshooting the radiolabeling process.

Precursor Synthesis Strategy

The synthesis of a high-specific-activity radiolabeled compound requires a non-iodinated precursor. Two primary precursor strategies are presented, each tailored to a specific radiolabeling methodology.

Amine Precursor for Sandmeyer-Type Iodination: N-(3-aminophenyl)-2,2-diphenylacetamide

The synthesis of the amine precursor involves a standard amide coupling reaction between 3-nitroaniline and diphenylacetyl chloride, followed by the reduction of the nitro group.

-

Step 1: Acylation of 3-Nitroaniline. 3-nitroaniline is reacted with diphenylacetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM). This forms N-(3-nitrophenyl)-2,2-diphenylacetamide.

-

Step 2: Nitro Group Reduction. The nitro group of N-(3-nitrophenyl)-2,2-diphenylacetamide is reduced to a primary amine. A common method is catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst or using a chemical reducing agent like tin(II) chloride (SnCl₂) in an acidic medium. This yields the desired precursor, N-(3-aminophenyl)-2,2-diphenylacetamide.

Organotin Precursor for Iododestannylation: N-(3-(tributylstannyl)phenyl)-2,2-diphenylacetamide

The iododestannylation method offers mild reaction conditions and typically high radiochemical yields.[5] The synthesis of the organotin precursor begins with the stable this compound.

-

Step 1: Stannylation. this compound is reacted with bis(tributyltin) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an anhydrous, deoxygenated solvent like toluene or dioxane. This reaction proceeds via a Stille coupling mechanism to replace the iodine atom with a tributylstannyl group, yielding the organotin precursor.

Radiolabeling Methodologies: A Comparative Overview

The choice of radiolabeling method is a critical decision that impacts yield, specific activity, and purification complexity.

| Feature | Method 1: Sandmeyer-Type Reaction | Method 2: Radio-iododestannylation |

| Precursor | N-(3-aminophenyl)-2,2-diphenylacetamide | N-(3-(tributylstannyl)phenyl)-2,2-diphenylacetamide |

| Principle | Diazotization of the amine, followed by nucleophilic substitution with [¹²⁵I]iodide.[6][7] | Electrophilic substitution of the stannyl group with an oxidized form of [¹²⁵I]iodide.[4][8] |

| Typical Yield | Moderate to Good (40-70%) | Good to Excellent (60-95%) |

| Specific Activity | High | Very High (approaching theoretical maximum) |

| Pros | Amine precursors are often readily accessible; avoids toxic tin reagents in the final step. | Mild reaction conditions; high yields and purity; reliable for sensitive molecules.[5] |

| Cons | Diazonium salts can be unstable; reaction conditions can be harsh (acidic, low temp).[9] | Precursor synthesis can be complex; potential for toxic organotin byproducts requiring rigorous purification.[1][4] |

Detailed Experimental Protocols

Safety Note: All procedures involving Iodine-125 must be performed in a certified radiochemical fume hood by trained personnel.[10] Iodine-125 can be volatile, especially under acidic conditions, and appropriate shielding and monitoring are mandatory.[11]

Protocol 1: [¹²⁵I]I-DPA via Sandmeyer-Type Reaction

This protocol details the conversion of the amine precursor to the final radiolabeled product. The underlying mechanism involves the formation of a diazonium salt, which is then displaced by the radioiodide.[12]

-

N-(3-aminophenyl)-2,2-diphenylacetamide (Precursor 1)

-

Sodium Nitrite (NaNO₂) solution, 0.5 M, freshly prepared

-

Hydrochloric Acid (HCl), 2 M

-

Sodium [¹²⁵I]Iodide (Na¹²⁵I), high concentration, in 0.1 M NaOH

-

Urea solution, 1 M

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

HPLC system with a radioactivity detector

-

Reaction vial (1.5 mL conical glass vial)

-

Precursor Preparation: Dissolve ~1 mg of Precursor 1 in 100 µL of 2 M HCl in a reaction vial.

-

Cooling: Place the vial in an ice bath and allow it to cool to 0-5 °C.

-

Diazotization: Add 10 µL of 0.5 M NaNO₂ solution dropwise while gently vortexing. Let the reaction proceed for 15 minutes on ice. The formation of the diazonium salt is critical.[6]

-

Urea Quench: Add 5 µL of 1 M urea solution to quench any excess nitrous acid.

-

Radioiodination: To this cold solution, add 5-10 µL of Na¹²⁵I solution (e.g., 185 MBq, 5 mCi). Allow the vial to warm slowly to room temperature and then heat to 50-60 °C for 20-30 minutes.

-

Workup: Cool the reaction mixture. Neutralize by carefully adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Extract the radiolabeled product with ethyl acetate (3 x 500 µL). Combine the organic layers.

-

Drying: Dry the combined organic phase over a small amount of anhydrous Na₂SO₄.

-

Solvent Removal: Carefully evaporate the solvent under a gentle stream of nitrogen.

-

Purification: Reconstitute the residue in a small volume of the HPLC mobile phase and purify using reverse-phase HPLC.

Diagram: Sandmeyer-Type Radioiodination Workflow

Caption: Simplified mechanism of radio-iododestannylation.

Quality Control and Validation

A robust quality control (QC) process is essential to validate the identity, purity, and suitability of the radiotracer for its intended application. [13]

Radiochemical Purity (RCP)

The RCP is the percentage of the total radioactivity in the final product that is present in the desired chemical form.

-

Method: Analytical reverse-phase HPLC with tandem UV and radioactivity detectors is the gold standard. A gradient solvent system (e.g., water/acetonitrile with 0.1% TFA) is typically used.

-

Procedure: A small aliquot of the purified product is injected. The retention time of the radioactive peak must match the retention time of a non-radioactive this compound standard, which is monitored by the UV detector.

-

Acceptance Criterion: RCP should be ≥95%.

Specific Activity (SA)

Specific activity is the amount of radioactivity per unit mass of the compound (e.g., in MBq/µmol or Ci/mmol). High specific activity is crucial for receptor binding studies to avoid saturation.

-

Calculation: SA is calculated by dividing the total radioactivity (calibrated by a dose calibrator) by the total mass of the compound. The mass is determined from the HPLC chromatogram by comparing the UV peak area of the product to a standard curve of the non-radioactive compound.

In Vitro Stability

The stability of the radiotracer should be assessed under relevant experimental conditions.

-

Procedure: Incubate an aliquot of the purified [¹²⁵I]I-DPA in saline and in serum at 37 °C. At various time points (e.g., 1, 4, 24 hours), analyze samples by radio-HPLC to quantify any degradation or release of free [¹²⁵I]iodide.

-

Acceptance Criterion: The radiotracer should remain >95% intact over the expected duration of the experiment.

Conclusion

This guide provides two reliable and well-documented methods for the radiosynthesis of [¹²⁵I]I-DPA. The radio-iododestannylation protocol is recommended for achieving the highest radiochemical yields and specific activities under mild conditions. The Sandmeyer-type reaction offers a viable alternative, particularly if the synthesis of the organotin precursor proves challenging. Adherence to the detailed protocols and rigorous implementation of the described quality control procedures will ensure the consistent production of a high-quality radiotracer, thereby enhancing the reliability and reproducibility of subsequent biological research.

References

- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2025). MDPI.

- Recent Advances in Synthetic Methods for Radioiodination. (2020).

- A general electrochemical strategy for the Sandmeyer reaction. (N.D.). PMC.

- A Mild Method for Regioselective Labeling of Aromatics with Radioactive Iodine. (2017). CORE.

- Reactions involving arenediazonium salts. (N.D.). Organic Chemistry II - Lumen Learning.

- Iodine-125 Labeling of Proteins. (N.D.). Revvity.

- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (N.D.). PMC.

- Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018).

- Sandmeyer reaction. (N.D.). Wikipedia.

- Late-stage labeling of diverse peptides and proteins with iodine-125. (N.D.). PMC - NIH.

- Radiolabeling - Radioisotopes labeling services. (N.D.).

- Modified radioiodination and quality control methods for [125I]sodium iothalam

- Sandmeyer Reaction Mechanism. (2019). BYJU'S.

- Radiopharmaceutical chemistry: Iodination techniques. (N.D.).

- Radiation Safety Service: Iodine - 125. (2020). University of Michigan.

- I Nuclide Safety Data Sheet Iodine-125. (N.D.). HPS Chapters.

- Synthesis and antimicrobial activity of some new diphenylamine deriv

- Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone. (2025). MDPI.

- A Technical Guide to N-(2-Aminophenyl)

Sources

- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hpschapters.org [hpschapters.org]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. byjus.com [byjus.com]

- 13. Modified radioiodination and quality control methods for [125I]sodium iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Purification of Iodinated Phenylacetamides

Strategies for Lipophilic Aryl Halides in Drug Discovery & Radiochemistry

Abstract

Iodinated phenylacetamides serve as critical intermediates in cross-coupling chemistry (e.g., Suzuki-Miyaura) and as high-affinity ligands in radiopharmaceutical development (e.g., SPECT tracers). However, their purification presents distinct challenges: high lipophilicity, potential for deiodination (photolysis), and the difficulty of separating regioisomers (ortho/meta/para). This guide details a self-validating HPLC protocol utilizing Phenyl-Hexyl stationary phases to leverage

Chemical Context & Challenges[1][2]

The Analyte

Phenylacetamides (

Purification Pain Points[3]

-

Hydrophobicity: Standard C18 gradients often require high organic content (>60%), leading to solubility issues during loading.

-

Regioisomer Separation: Synthetic iodination often yields mixtures (e.g., para-iodo vs. ortho-iodo). On standard C18 columns, these isomers often co-elute due to identical hydrophobicity.

-

Deiodination: The C-I bond is the weakest carbon-halogen bond (

57 kcal/mol). Exposure to UV light or excessive heat during fraction collection can liberate free iodine (

Method Development Strategy

Stationary Phase Selection: The - Advantage

While C18 is the workhorse for lipophilic compounds, it relies solely on hydrophobic interaction. For iodinated aromatics, Phenyl-Hexyl or Biphenyl phases are superior. The iodine atom is highly polarizable, and the aromatic ring allows for

-

C18: Separates based on "greasiness" (hydrophobicity).

-

Phenyl-Hexyl: Separates based on hydrophobicity + aromatic electron density. This is critical for resolving ortho (sterically hindered

-cloud) from para isomers.

Mobile Phase Selection

-

Solvent A: Water + 0.1% Formic Acid (FA).[1] FA is preferred over TFA for preparative work as it is easier to remove during lyophilization and less likely to cause acid-catalyzed deiodination.

-

Solvent B: Methanol (MeOH) is preferred over Acetonitrile (ACN) for Phenyl columns. ACN's

-electrons (in the nitrile group) can interfere with the stationary phase's

Visualizing the Workflow

The following diagram outlines the decision logic for purifying these sensitive compounds.

Figure 1: Decision tree for selecting the optimal stationary phase based on isomer resolution.

Experimental Protocols

Protocol A: Analytical Scouting (Quality Control)

Objective: Determine purity and establish retention time (

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna or similar).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Do not heat; heat promotes deiodination).

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide).

-

Gradient:

| Time (min) | % Solvent A (0.1% FA in H2O) | % Solvent B (MeOH) |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Validation Check: If the iodinated product elutes near the solvent front (

Protocol B: Preparative Purification (Scale-Up)

Objective: Isolate >50 mg of material with >98% purity.

-

Sample Prep: Dissolve crude solid in minimum DMSO. Dilute 1:1 with Methanol. Filter through 0.45 µm PTFE.

-

Warning: Do not use pure DMSO if possible; it causes "solvent breakthrough" where the analyte washes through the column unretained.

-

-

Column: Phenyl-Hexyl Prep Column (21.2 x 150 mm, 5 or 10 µm).

-

Flow Rate: 20 mL/min.

-

Light Precaution: Wrap the column and fraction collector tubes in aluminum foil.

-

Gradient Strategy: Focus the gradient. If analytical

was at 60% B, run the prep gradient from 40% to 80% B.

| Time (min) | % Solvent A | % Solvent B | Step Description |

| 0.0 | 90 | 10 | Injection Hold |

| 2.0 | 60 | 40 | Ramp to Start |

| 22.0 | 20 | 80 | Focused Gradient |

| 24.0 | 5 | 95 | Wash |

| 28.0 | 90 | 10 | Re-equilibration |

Troubleshooting & Optimization

Deiodination (The "Ghost Peak")

If you observe a small, broad peak eluting before your main peak that grows over time, it is likely free iodine or the de-iodinated precursor.

-

Fix: Use amber glassware. Limit time in the autosampler. Ensure the mobile phase pH is acidic (pH < 4) to stabilize the C-I bond.

Peak Tailing

Iodinated phenylacetamides are moderately lipophilic but contain an amide nitrogen.

-

Fix: Ensure 0.1% Formic Acid or TFA is present. If tailing persists on C18, the Phenyl-Hexyl column often improves shape due to better surface coverage (end-capping).

Solubility "Crash Out"

Because these compounds are hydrophobic, they may precipitate when the DMSO injection plug hits the aqueous mobile phase.

-

Fix: Use "Sandwich Injection" mode if available (Solvent plug / Sample / Solvent plug) or increase the initial organic % of the gradient to 20-30% B, sacrificing early eluting impurity resolution for solubility.

Mechanism of Separation (Graphviz)

Understanding why Phenyl-Hexyl works better than C18 for these isomers:

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl phases for aryl iodides.

References

-

Phenomenex Technical Notes. "Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity." (Explains the critical role of Methanol vs. Acetonitrile in pi-pi interactions).

-

(Verified via Search 1.8)

-

-

Sielc Technologies. "Separation of Iodoacetamide on Newcrom R1 HPLC column.

-

(Verified via Search 1.10)

-

-

National Institutes of Health (PMC). "Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography and HPLC.

-

(Verified via Search 1.5)

-

-

Mac-Mod Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity." (Detailed comparison of C18 vs.

-

(Verified via Search 1.2)

-

Sources

Application Notes & Protocols: Mastering the Recrystallization of N-aryl-diphenylacetamide Compounds

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, experience-driven framework for developing and executing robust recrystallization protocols for N-aryl-diphenylacetamide compounds. Moving beyond rote procedural lists, this document elucidates the underlying chemical principles and offers field-proven insights to empower researchers to purify these valuable molecules with high efficiency and purity.

Introduction: The Rationale for Rigorous Purification

N-aryl-diphenylacetamide derivatives represent a privileged scaffold in medicinal chemistry and materials science, with demonstrated applications as anticonvulsants, analgesics, and antimicrobial agents.[1][2][3][4] The biological efficacy and physical properties of these compounds are intrinsically linked to their purity. Recrystallization stands as the definitive technique for purifying solid organic compounds, leveraging subtle differences in solubility to separate the desired product from impurities.[5][6] The fundamental principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the compound of interest crystallizes out, leaving soluble impurities behind in the mother liquor.[6] This guide provides the strategic and tactical knowledge required to master this essential purification step.

Part 1: Foundational Principles of Crystallization

The Science of Solubility

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at cooler temperatures.[6] This differential ensures maximum recovery of the purified solid upon cooling.

The "Like Dissolves Like" Heuristic in Context: N-aryl-diphenylacetamide compounds possess a distinct molecular architecture:

-

Two Phenyl Rings: Contribute significant non-polar, aromatic character.

-

An Amide Linkage (-C(O)N-): Introduces polarity and the capacity for hydrogen bonding.

-

An N-aryl Group: Further modulates the electronic and steric properties.

This duality means that solvents of intermediate polarity are often the most effective starting points.[7] The goal is to find a solvent that interacts favorably with the molecule at its boiling point but cannot maintain this interaction upon cooling.

Characteristics of the Ideal Recrystallization Solvent

| Characteristic | Causality & Scientific Rationale |

| Steep Solubility Curve | Maximizes product recovery. The large difference in solubility between hot and cold states is the primary driver of the purification process.[6] |

| Inertness | The solvent must not react chemically with the N-aryl-diphenylacetamide compound. This ensures the chemical integrity of the final product. |

| Impurity Solubility Profile | Impurities should ideally be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8] |

| Volatility | The solvent should have a relatively low boiling point (typically <100-120 °C) to facilitate its removal from the final crystalline product during the drying phase. |

| Safety & Cost | Whenever possible, choose solvents that are non-toxic, have a high flash point to minimize fire hazards, and are cost-effective for the scale of the work.[9] |

Part 2: Strategic Solvent Selection

A systematic, small-scale screening process is the most efficient method to identify the optimal solvent or solvent system.

Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 20-30 mg of the crude N-aryl-diphenylacetamide compound into several small test tubes.

-

Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (0.5 mL increments). Agitate the tube at room temperature. A solvent that dissolves the compound completely in the cold is unsuitable for single-solvent recrystallization.

-

Heating: If the compound is insoluble or sparingly soluble in the cold, heat the mixture gently in a water or sand bath towards the solvent's boiling point.

-

Observation (Hot): The ideal solvent will completely dissolve the compound at or near its boiling point. If the compound remains insoluble, that solvent is unsuitable.

-

Cooling: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

-

Evaluation: The best solvent is one that produces a large quantity of crystalline solid upon cooling.

Recommended Solvents for N-aryl-diphenylacetamides

The following table summarizes promising solvents based on the typical polarity of this compound class. Several literature precedents confirm the utility of ethanol, acetone, and acetonitrile for recrystallizing related amide structures.[1][3][10]

| Solvent | Boiling Point (°C) | Polarity | Rationale & Field Notes |

| Ethanol (95%) | 78 | Polar | An excellent general-purpose solvent for compounds with hydrogen bonding capabilities. Often a first choice.[1][2][3][7] |

| Acetonitrile | 82 | Polar Aprotic | Frequently gives very good results for amides, often yielding high-quality crystals.[10][11] |

| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity. Often used in mixed-solvent systems with hexanes.[7][12] |

| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can make it difficult to work with and may result in a smaller temperature gradient for crystallization.[7] |

| Toluene | 111 | Non-polar | Excellent for aromatic compounds. Its high boiling point can be a disadvantage for removal but provides a wide temperature range for slow cooling.[7] |

The Power of Mixed-Solvent Systems

When no single solvent is ideal, a mixed-solvent (or solvent/anti-solvent) system is a powerful alternative.[7] This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[13]

Mechanism of Action: The crude product is first dissolved in a minimum amount of the hot "good" solvent. The "bad" anti-solvent is then added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are added to redissolve the solid, and the solution is then allowed to cool slowly. This method finely tunes the solvating power of the medium to induce crystallization.

Common Pairs for N-aryl-diphenylacetamides:

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.

Workflow: Single-Solvent Recrystallization

This is the most straightforward method when a suitable single solvent has been identified.

Caption: Workflow for Single-Solvent Recrystallization.

Protocol Steps:

-

Dissolution: Place the crude N-aryl-diphenylacetamide into an Erlenmeyer flask. In a separate flask, bring the chosen solvent to a boil. Add the hot solvent portion-wise to the solid with swirling until the compound just dissolves. Using the minimum amount of solvent is critical for good recovery.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[5]

-

Chilling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the collected crystals with a very small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven or air-dry until a constant weight is achieved.

Workflow: Hot Gravity Filtration for Insoluble Impurities

This step is inserted after dissolution when insoluble impurities (e.g., dust, inorganic salts, or byproducts) are present in the crude material.[5][8]

Caption: Workflow for Hot Gravity Filtration.

Protocol Steps:

-

Prepare Solution: Dissolve the crude solid in the minimum amount of hot solvent, then add an additional 5-10% of solvent. This slight excess helps prevent premature crystallization during the transfer.[8]

-

Set Up Apparatus: Place a stemless funnel with fluted filter paper into the neck of a clean receiving Erlenmeyer flask.[14] A stemless funnel prevents the solution from cooling and crystallizing in the stem.[8][14]

-

Pre-heat: Place a small amount of the pure solvent in the receiving flask and heat it on a hot plate. The refluxing solvent vapors will keep the funnel and filter paper hot, which is the most critical step to prevent product loss.[9][14]

-

Filter: Bring the solution containing the impurities to a boil and pour it rapidly through the hot funnel assembly.

-

Rinse: Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any residual product.

-

Proceed: The clear filtrate in the receiving flask now contains the dissolved product, free from insoluble impurities. If necessary, boil off the excess solvent added in step 1 until the solution is saturated again. Then, proceed with the cooling and isolation steps as described in Protocol 3.1.

Part 4: Troubleshooting and Expert Insights

| Problem | Probable Cause(s) | Expert Solution(s) |

| No Crystals Form | 1. Too much solvent was used. [15] 2. Solution is supersaturated. [15] | 1. Re-heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool again.[16] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound.[11][15] |

| Compound "Oils Out" | 1. Cooling is too rapid. 2. The solution is too concentrated. 3. The compound's melting point is below the solution temperature. [15] | 1. Re-heat the mixture to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent.[16] 2. Allow the solution to cool much more slowly. Insulating the flask can help.[15] |

| Low Recovery | 1. Too much solvent was used initially. [11] 2. Premature crystallization during hot filtration. 3. Significant product solubility in cold solvent. | 1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure). 2. Ensure the hot filtration apparatus is properly pre-heated. 3. Use a deep-chill bath (e.g., ice-salt) for final cooling, but be mindful of freezing the solvent itself.[11] |

| Product is Colored | 1. Colored impurities are co-crystallizing. [11] | 1. Before hot filtration, cool the solution slightly, add a small amount of activated charcoal (Norit), and re-heat to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities and is removed during the subsequent hot filtration.[5] |

Part 5: Purity Validation

Trust in your purified material is paramount. Always validate the purity of the final product.

-

Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point range (typically < 1-2 °C). Impurities tend to depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): Spot the crude material and the final product on a TLC plate. The purified sample should ideally show a single spot, with impurities present in the crude lane absent.[11]

-

Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, or IR spectroscopy to confirm the structural integrity of the N-aryl-diphenylacetamide and to check for the absence of signals corresponding to known impurities or residual solvent.[1][3]

References

- An Efficient and Inexpensive Apparatus for Hot Filtr

- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs.

- Recrystallization. (n.d.). University of California, Irvine.

- Recrystallization - Wired Chemist. (n.d.). Wired Chemist.

- Recrystallization and hot filtr

- Experiment 2: Recrystalliz

- What is the best technique for amide purification? (2020, November 2).

- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.

- Technical Support Center: Purification of N-Thiazolyl Amide Compounds. (n.d.). Benchchem.

- Tips & Tricks: Recrystalliz

- Recrystallization. (n.d.).

- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Los Angeles.

- RECRYSTALLIS

- Problems with Recrystallis

- Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.

- Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.).

- A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Deriv

- Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. (2011, May 19).

- Recrystalliz

- Reagents & Solvents: Solvents for Recrystalliz

- A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. (n.d.). Benchchem.

Sources

- 1. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. praxilabs.com [praxilabs.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. reddit.com [reddit.com]

- 14. Recrystallization [wiredchemist.com]

- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for Hydrophobic Diphenylacetamides

Senior Application Scientist: Dr. A. Vance Topic: Overcoming "Brick Dust" & "Grease Ball" Characteristics in Diphenylacetamide Formulations Last Updated: February 26, 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with diphenylacetamides, you are likely encountering a specific physicochemical profile often described in pharmaceutical development as "Brick Dust."

These molecules possess two phenyl rings attached to a central amide scaffold. This structure creates two distinct antagonists to solubility:

-

High Lipophilicity (The "Grease"): The aromatic rings drive the LogP up (often >3.5), making the molecule water-repellent.

-

High Lattice Energy (The "Brick"): The planar phenyl rings often facilitate strong

stacking in the crystal lattice, resulting in high melting points (often >200°C).

To dissolve these compounds, you must overcome the energy required to break the crystal lattice and the energy required to create a cavity in the solvent. The following guides address the specific failure modes associated with these properties.

Part 1: Stock Solution Preparation

Q: My compound dissolves in DMSO but precipitates immediately upon storage at -20°C. Is it stable?

Diagnosis: This is likely not chemical instability but rather hygroscopic precipitation . DMSO is highly hygroscopic.[1] If your vial is frequently opened or stored in a humid environment, the DMSO absorbs atmospheric water. For hydrophobic diphenylacetamides, even 5-10% water content in DMSO can drastically reduce solubility, causing the compound to crystallize out of the stock solution.

Troubleshooting Protocol:

-

The "Dry" Start: Always use anhydrous DMSO (≥99.9%) from a fresh or septum-sealed bottle.

-

Visual Check: If precipitate forms, warm the solution to 37°C and vortex. If it redissolves, it is a solubility issue, not degradation.

-

Aliquot Immediately: Do not store a large master stock. Aliquot into single-use vials to prevent repeated moisture exposure during freeze-thaw cycles.

Part 2: Assay Dilution (The "Crash Out" Phenomenon)

Q: I dilute my 10 mM DMSO stock 1000x into cell media (10 µM final), but I see fine needles/turbidity. Why?

Diagnosis: You are encountering the Kinetic Solubility Trap . When you rapidly introduce a hydrophobic stock into an aqueous buffer, you create a supersaturated state. Diphenylacetamides, with their high lattice energy, are prone to rapid nucleation. The "cloud" you see is the compound reverting to its lowest energy state: the crystal.

The Solution: Intermediate Dilution Strategy Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" approach with a carrier protein or surfactant.

Step-by-Step Protocol:

-

Prepare Intermediate: Dilute your DMSO stock 1:10 into a solution containing 4% BSA (Bovine Serum Albumin) or 5% Cyclodextrin in PBS.

-

Why? Albumin acts as a "sink," binding the lipophilic tails of the diphenyl group and preventing aggregation.

-

-

Incubate: Let this intermediate stand for 10 minutes.

-

Final Dilution: Dilute this intermediate 1:100 into your final cell culture media.

-

Result: The compound transfers from the BSA/CD carrier to the media components without crashing out.

-

Visualization: The Precipitation Mechanism vs. Solubilization

Figure 1: Pathway comparison between direct dilution leading to precipitation (Red) and carrier-mediated solubilization (Green).

Part 3: Advanced Formulation (In Vivo & High Concentration)

Q: We need to dose 50 mg/kg PO. Standard methylcellulose suspensions are showing poor bioavailability. What excipients work for diphenylacetamides?

Diagnosis: "Brick dust" molecules dissolve too slowly in the GI tract to be absorbed (Dissolution Rate Limited). A simple suspension is insufficient. You need to reduce the lattice energy or increase the wetting.

Recommended Strategy: Cyclodextrin Complexation

The diphenyl motif fits exceptionally well into the hydrophobic cavity of

-

Best Choice: Hydroxypropyl-

-Cyclodextrin (HP- -

Mechanism: The hydrophobic phenyl rings displace water from the CD cavity.

-

Stoichiometry Warning: Diphenylacetamides often form 2:1 (Host:Guest) complexes because one CD molecule may not fully shield both phenyl rings if they are bulky. You may need higher molar equivalents of CD than expected.

Formulation Table: Recommended Vehicles

| Vehicle Type | Composition | Target Concentration | Comments |

| Cosolvent System | 10% DMSO / 40% PEG400 / 50% Water | 1–5 mg/mL | High osmolarity. Good for IP/IV bolus. |

| Surfactant Mix | 5% Ethanol / 5% Tween 80 / 90% Saline | 1–3 mg/mL | Tween prevents aggregation. Watch for histamine release in dogs. |

| Complexation | 20-30% HP- | 5–20 mg/mL | Gold Standard for diphenyls. Well-tolerated. Requires stirring/heat to form complex. |

| Lipid Based | Labrasol (100%) or Corn Oil | >20 mg/mL | Good for oral gavage. Promotes lymphatic transport. |

Q: How do I prepare the Cyclodextrin complex? It won't dissolve.

Protocol:

-

Dissolve HP-

-CD in water (e.g., 20% w/v). -

Add the compound powder slowly while stirring.

-

Critical Step: Apply heat (50-60°C) and sonication for 30-60 minutes. The energy is needed to drive the hydrophobic guest into the CD cavity.

-

Filter through a 0.22 µm PVDF filter. The resulting solution should be clear.

Part 4: Solid State Engineering (Amorphous Dispersions)

Q: For long-term development, we can't use 30% Cyclodextrin. How do we make a tablet?

Strategy: Create an Amorphous Solid Dispersion (ASD) . By trapping the molecule in a polymer matrix, you prevent the phenyl rings from stacking (crystallizing), keeping the drug in a high-energy, rapidly dissolving amorphous state.

Recommended Polymers for Diphenylacetamides:

-

PVP-VA64 (Copovidone): Excellent for lipophilic amides.

-

HPMCAS: Good if pH-dependent release (intestinal protection) is needed.

Workflow: Solvent Evaporation for ASD Screening

Figure 2: Preparation of Amorphous Solid Dispersions to permanently disrupt crystal lattice energy.

References

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3] Journal of Pharmacological and Toxicological Methods. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5][6] Advanced Drug Delivery Reviews. Link

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

-

Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.[7][8][9][10][11] Pharmacological Reviews. Link

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]

- 7. pharmtech.com [pharmtech.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ispe.gr.jp [ispe.gr.jp]

- 11. pharmaexcipients.com [pharmaexcipients.com]

Technical Support Center: N-(3-iodophenyl)-2,2-diphenylacetamide

Topic: Stability & Handling in Solution Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Core Chemical Identity & Stability Profile

Compound: N-(3-iodophenyl)-2,2-diphenylacetamide Class: Di-aryl acetamide / Aryl Iodide Key Risks: Photolytic Deiodination (High), Hydrophobic Precipitation (High), Hydrolysis (Low).

This guide addresses the specific stability challenges arising from the C-I bond lability and the high lipophilicity of the diphenylmethane scaffold. Unlike standard amides, this compound requires strict protection from light and careful solvent selection to prevent experimental artifacts.

| Parameter | Stability Status | Critical Handling Requirement |

| Photostability | Critical Risk | MUST use amber glassware. Handle under yellow light. |

| Aqueous Solubility | Poor (LogP ~5.8) | Requires DMSO/DMF stock. Precipitates >10 µM in water. |

| Hydrolysis (pH 2-10) | Stable | Steric bulk of diphenyl group protects the amide bond. |

| Oxidation | Moderate | Stable to air; sensitive to transition metals (Pd, Cu). |

Troubleshooting Guide (FAQ Format)

Issue 1: "My clear solution turned yellow/brown after sitting on the bench."

Diagnosis: Photolytic Deiodination

The Carbon-Iodine (C-I) bond energy is relatively weak (~50-60 kcal/mol). Exposure to standard laboratory fluorescent light (which contains UV components) or sunlight causes homolytic cleavage of the C-I bond. The yellow color typically indicates the formation of elemental iodine (

Mechanism:

-

Absorption of UV/Blue light (

). -

Homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical.

-

The aryl radical abstracts a hydrogen atom from the solvent (e.g., DMSO or Ethanol), forming the de-iodinated impurity (N-phenyl-2,2-diphenylacetamide).

Corrective Action:

-

Immediate: Discard the colored solution; the concentration is no longer accurate, and free iodine may interfere with biological assays.

-

Prevention: Wrap all vials in aluminum foil or use amberized glassware.

-

Validation: Check LCMS for a mass shift of -126 Da (Loss of I, gain of H).

Issue 2: "The compound precipitated when I diluted the DMSO stock into the assay buffer."

Diagnosis: Solubility Crash (Physical Instability) The "2,2-diphenyl" moiety adds significant lipophilicity. The predicted LogP is >5.0. When a concentrated DMSO stock (e.g., 10 mM) is diluted into an aqueous buffer (PBS/Media), the sudden increase in polarity forces the hydrophobic compound out of solution.

Corrective Action:

-

Protocol Adjustment:

-

Keep final DMSO concentration

0.5% if the assay tolerates it. -

Use an intermediate dilution step: DMSO Stock

1:10 in Ethanol/PEG400 -

Add a surfactant (e.g., 0.01% Tween-20 or BSA) to the buffer before adding the compound to stabilize the suspension.

-

Issue 3: "I see loss of signal in LCMS, but no degradation peaks appear."

Diagnosis: Adsorption to Plasticware Due to its high lipophilicity, this compound readily adsorbs to polypropylene (PP) and polystyrene (PS) surfaces, especially in low-concentration aqueous solutions (nanomolar range).

Corrective Action:

-

Material Change: Switch to Glass or Low-Binding plastic consumables.

-

Solvent: Ensure the injection solvent contains at least 50% organic modifier (Acetonitrile/Methanol) to desorb the compound from vial walls.

Mechanistic Visualization

Figure 1: Photolytic Degradation Pathway

Caption: Under UV/Visible light, the C-I bond cleaves, leading to the formation of the des-iodo analog (Impurity B) and elemental iodine (yellow discoloration).

Figure 2: Stability Troubleshooting Decision Tree

Caption: Step-by-step logic to diagnose stability failures in solution.

Experimental Validation Protocols

To confirm the stability of your specific batch, perform these standardized stress tests.

Protocol A: Photostability Stress Test

Purpose: Determine the half-life (

-

Preparation: Prepare a 100 µM solution in DMSO.

-

Setup:

-

Sample A (Light): Clear glass HPLC vial, placed on the benchtop under standard fluorescent lighting.

-

Sample B (Dark Control): Amber glass vial, wrapped in foil, placed next to Sample A.

-

-

Sampling: Inject both samples into HPLC/LCMS at T=0, 1h, 4h, and 24h.

-

Analysis: Monitor the disappearance of the parent peak and the appearance of the de-iodinated peak (M-126).

-

Criteria: If Sample A shows >5% degradation while Sample B remains stable, strict light protection is mandatory.

Protocol B: Thermodynamic Solubility Determination

Purpose: Determine the maximum stable concentration in your assay buffer.

-

Preparation: Add excess solid compound (~1 mg) to 1 mL of your specific assay buffer (e.g., PBS pH 7.4).

-

Incubation: Shake at room temperature for 24 hours (protected from light).

-

Filtration: Filter through a 0.22 µm PTFE filter (do not use Nylon, which binds hydrophobic drugs).

-

Quantification: Analyze the filtrate by HPLC against a standard curve prepared in DMSO.

-

Note: If the peak area is below the limit of detection, the solubility is likely < 1 µM.

-

References

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.

-

Grimm, S. W., et al. (2013). The Conduct of In Vitro Studies to Address Time-Dependent Inhibition of Cytochrome P450 Enzymes: A PhRMA Perspective. Drug Metabolism and Disposition. (Provides context on handling lipophilic compounds and solvent effects).

-

Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Authoritative text on the homolytic cleavage of Aryl-Iodide bonds).

-